molecular formula C6H12ClNO2 B1416629 2-(Pyrrolidin-3-yl)acetic acid hydrochloride CAS No. 80616-50-8

2-(Pyrrolidin-3-yl)acetic acid hydrochloride

Cat. No. B1416629
CAS RN: 80616-50-8
M. Wt: 165.62 g/mol
InChI Key: BDLQVQGTZQCUQF-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 80616-50-8 . It has a molecular weight of 165.62 and its linear formula is C6H12ClNO2 .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-3-yl)acetic acid hydrochloride” is represented by the linear formula C6H12ClNO2 . The InChI code for this compound is not available .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . Its Log Po/w values vary depending on the method used for calculation . It is highly soluble, with a solubility of 415.0 mg/ml or 2.51 mol/l according to ESOL, and 3160.0 mg/ml or 19.1 mol/l according to Ali .

Scientific Research Applications

Synthesis of Derivatives

  • Construction of Cyclic γ-Aminobutyric Acid Analogues : 2-(Pyrrolidin-3-yl)acetic acid derivatives have been synthesized as cyclic γ-aminobutyric acid analogues. These compounds, with additional substitution at the 4-position, were created using a de Mayo reaction involving intermolecular [2+2]-photocycloaddition and fragmentation reaction of the resulting cyclobutane moiety (Petz, Allmendinger, Mayer, & Wanner, 2019).

Quantum Chemical Investigations

  • DFT and Quantum Chemical Analysis : The molecular properties of substituted pyrrolidinones, including 2-(Pyrrolidin-3-yl)acetic acid derivatives, have been investigated using DFT and quantum chemical calculations. This research explored electronic properties such as HOMO and LUMO energy and molecular densities (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Catalytic Applications

  • Deconjugative Esterification : 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification of 2-cyclohexylideneacetic acids has been accomplished, providing a method for producing isopropyl 2-(cyclohex-l-enyl)acetate and isopropyl 2-cyclohexylideneacetate (Sano, Harada, Azetsu, Ichikawa, Nakao, & Nagao, 2006).

Synthesis Techniques

  • Synthesis by Hydrogenation : Hydrochlorides of 2-Pyrrolidylacetic acid and β-(2-pyrrolidyl)propionic acid have been prepared by hydrogenation of various esters and acid hydrochlorides, demonstrating a versatile synthetic method for these compounds (Tsui & Wood, 1979).

Magnetic Properties of Hydrochloride Crystals

  • Magnetic Properties of Hydrochloride Crystals : The magnetic properties and crystal-stacking structures of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical have been investigated, providing insights into the behavior of such crystals (Yong, Zhang, & She, 2013).

Miscellaneous Applications

  • Sphingosine-1-Phosphate Receptor Agonists : 2-Aryl(pyrrolidin-4-yl)acetic acids have been synthesized and evaluated as agonists for S1P receptors, demonstrating their potential in pharmacological applications (Yan et al., 2006).

  • GABA Uptake Inhibitors : A series of 2-substituted pyrrolidine-2-yl-acetic acids have been designed as potential GABA transport inhibitors, providing a new avenue for neurological research (Steffan, Renukappa-Gutke, Höfner, & Wanner, 2015).

  • Corrosion Inhibition of Steel : Pyrrolidine derivatives, including 2-(Pyrrolidin-3-yl)acetic acid hydrochloride, have been studied as corrosion inhibitors for steel in acidic environments (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

Safety And Hazards

The safety information for “2-(Pyrrolidin-3-yl)acetic acid hydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-pyrrolidin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLQVQGTZQCUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-yl)acetic acid hydrochloride

CAS RN

80616-50-8
Record name Pyrrolidin-3-yl-acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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